N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring attached to an acetamide group, which is further substituted with a 2-chloro-4-nitrophenyl moiety. The presence of both chloro and nitro groups on the aromatic ring makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with piperazine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The piperazine ring can participate in alkylation or acylation reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the piperazine ring or the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the field of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structural features allow it to bind to specific enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a range of biological effects. The presence of the chloro and nitro groups enhances its binding affinity and specificity for certain targets, making it a potent compound in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
Compared to these similar compounds, N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide has a unique combination of a piperazine ring and an acetamide group, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of both chloro and nitro groups further distinguishes it from other compounds, offering unique reactivity and binding properties.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-10-7-9(17(19)20)1-2-11(10)15-12(18)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHATUMHVKJKULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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